molecular formula C12H8ClN3OS B2917322 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478045-19-1

4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2917322
CAS No.: 478045-19-1
M. Wt: 277.73
InChI Key: DXUNEPBOEAAJJD-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chlorophenyl group, a methylisoxazole ring, and a pyrimidinyl sulfide moiety, which collectively contribute to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl group and the pyrimidinyl sulfide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step usually includes the formation of the sulfide linkage under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for targeting specific cancer cell lines and reducing inflammation in animal models.

    Industry: Utilized in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to the combination of its structural components, which confer a distinct set of chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the isoxazole and pyrimidinyl sulfide moieties contribute to its potential as a multi-targeted therapeutic agent .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUNEPBOEAAJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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